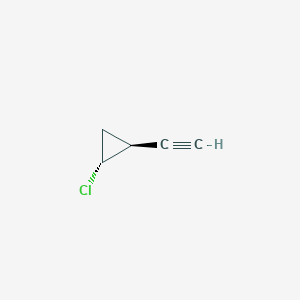
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans: is a cyclopropane derivative characterized by the presence of a chlorine atom and an ethynyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom, followed by the addition of an ethynyl group through a coupling reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes. Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans can be compared with other cyclopropane derivatives such as:
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a chlorine atom and an ethynyl group, which imparts distinct chemical reactivity and potential uses.
Biological Activity
Rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans is a chiral organic compound notable for its unique cyclopropane structure featuring a chlorine atom and an ethynyl group. Its molecular formula is C5H5Cl, with a molecular weight of approximately 104.56 g/mol. The compound's stereochemistry, defined by the presence of two chiral centers, suggests potential biological activity that warrants investigation.
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane can be achieved through various methods including nucleophilic substitution reactions and cyclopropanation techniques. Its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems.
The biological activity of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane may involve interactions with specific enzymes or receptors. Initial studies suggest that its unique structure allows it to participate in various biochemical pathways, potentially affecting metabolic processes.
Case Studies
- Interaction with Enzymes : Preliminary studies indicate that rac-(1R,2S)-1-chloro-2-ethynylcyclopropane exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
- Antimicrobial Activity : In vitro assays have demonstrated that rac-(1R,2S)-1-chloro-2-ethynylcyclopropane possesses antimicrobial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxicity Studies : Research has indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.
Data Table: Comparison of Biological Activities
Research Findings
Recent studies have focused on the compound's structural analogs to better understand its biological activity. For instance, compounds with similar cyclopropane structures have been analyzed for their reactivity and biological profiles.
Structural Analog Studies
A comparative analysis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane with structurally similar compounds reveals differences in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-methylcyclopropane | C5H9Cl | Contains a methyl group instead of an ethynyl group |
| 3-Chloro-3-methylcyclobutane | C5H9Cl | Different cyclic structure affecting stability |
| trans-1-Chloro-2-ethylcyclopropane | C5H9Cl | Geometric isomer affecting physical properties |
These analogs highlight the unique biological activity of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C5H5Cl |
|---|---|
Molecular Weight |
100.54 g/mol |
IUPAC Name |
(1R,2S)-1-chloro-2-ethynylcyclopropane |
InChI |
InChI=1S/C5H5Cl/c1-2-4-3-5(4)6/h1,4-5H,3H2/t4-,5-/m1/s1 |
InChI Key |
LDKOIWCNQHXIKE-RFZPGFLSSA-N |
Isomeric SMILES |
C#C[C@@H]1C[C@H]1Cl |
Canonical SMILES |
C#CC1CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















